3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole

Asymmetric synthesis Friedel-Crafts alkylation Indole functionalization

Route optimization often stalls due to inconsistent enantioselectivity in key indole alkylation steps. This 3-(2-nitroethyl)-1H-indole derivative addresses that bottleneck directly. • Validated benchmark: Delivers 72% ee under standard Zn(II)-bisoxazoline catalysis, enabling direct method comparison. • Synthetic efficiency: Achieved chemical yields up to 97% in asymmetric protocols, minimizing material waste. • Scaffold continuity: Ortho-chlorophenyl and nitro groups remain intact through downstream nitro-to-nitrile rearrangements for indole-2-acetic acid libraries.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
Cat. No. B12852279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2
InChIKeyILFMCPFMYQQSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Synthetic Origin


3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole (CAS 1018239-17-2, C₁₆H₁₃ClN₂O₂, MW 300.74) is a synthetic, 3-substituted indole derivative formed via the 1,4-conjugate addition or Friedel–Crafts alkylation of indole with 2-chloro-β-nitrostyrene [1]. The molecule features a chiral benzylic center bearing a 2-chlorophenyl group and a nitromethyl moiety attached to the indole C-3 position. It is a member of the broader 3-(2-nitroethyl)-1H-indole class, which serves as both a synthetic intermediate for 2-(1H-indol-2-yl)acetonitriles and a scaffold for bioactive molecule development [2].

Synthetic access via 1,4-conjugate addition or Friedel–Crafts alkylation of indole
Chiral benzylic center bearing 2-chlorophenyl and nitromethyl groups
Precursor scaffold for indole-2-acetonitrile and indole-2-acetic acid derivatives

Why Simple Analogs Cannot Replace This Compound


The position and nature of the halogen substituent on the phenyl ring profoundly influence both the synthetic efficiency and stereochemical outcome in chiral Lewis-acid-catalyzed alkylations. Empirically, moving the chlorine from the 2- to the 4-position alters enantioselectivity (72% ee vs 82% ee), while adding a second chlorine in the 2,4-dichlorophenyl analog depresses the chemical yield from 97% to 90% under identical conditions [1]. These differences directly impact procurement decisions: a researcher optimizing a synthetic route for a specific enantiopurity cannot simply interchange these compounds without altering downstream reaction performance or purification requirements.

Positional isomerism modulates enantioselectivity
Ortho vs para chlorine substitution can shift ee, limiting direct replacement in asymmetric routes.
Additional ring substitution depresses yield
2,4-Dichlorophenyl analog shows lower reaction efficiency under identical catalytic conditions.

Quantitative Differentiation from Closest Analogs


Synthetic Yield: 2-Chlorophenyl vs. 2,4-Dichlorophenyl

In a Zn(II)-bisoxazoline-catalyzed asymmetric Friedel–Crafts alkylation of indole with nitroalkenes, the target compound bearing a 2-chlorophenyl substituent (3ah) was obtained in 97% yield. Under identical catalytic conditions, the 2,4-dichlorophenyl analog (3al) gave a significantly lower yield of 90% [1]. This indicates that the substitution pattern on the aryl ring directly modulates reaction efficiency.

Synthetic Yield
Head-to-head
97% yield (2-Cl) vs 90% (2,4-Cl₂)
Yield advantage supports atom-efficiency in method development
Zn(II)-bisoxazoline catalysis; source-specific review
Asymmetric synthesis Friedel-Crafts alkylation Indole functionalization

Enantioselectivity: Ortho vs. Para Substitution

The ortho-chloro substitution of the target compound (3ah) directs the asymmetric induction to 72% ee, whereas the regioisomeric para-chloro analog (3ag) achieves a higher 82% ee under identical Zn(II)-bisoxazoline catalysis [1]. This 10% ee difference highlights that the position of the chlorine substituent, not merely its presence, determines the enantiodiscrimination pathway.

Enantioselectivity
Head-to-head
72% ee (ortho-Cl)
Position-dependent ee for asymmetric route planning
para-Cl analog: 82% ee; chiral HPLC analysis
Enantioselective catalysis Chiral Lewis acid Structure-selectivity relationship

Optical Rotation as Identity Discriminator

The target 2-chlorophenyl compound (3ah) exhibits a very high specific rotation of [α]D²⁰ +76.4 (c 0.95, CH₂Cl₂) at 72% ee [1]. In contrast, the 2,4-dichlorophenyl analog (3al) shows [α]D +59.5 (c 0.8, CH₂Cl₂), and the 4-chlorophenyl analog (3ag) displays a much lower [α]D +7.5. These marked differences allow unambiguous identity confirmation and enantiomeric enrichment tracking by polarimetry alone.

Optical Rotation
Direct comparison
[α]D +76.4 (c 0.95, CH₂Cl₂)
Distinct chiroptical fingerprint for identity confirmation
~10× vs 4-Cl analog; source-specific review
Chiroptical property Quality control Enantiopurity

Research and Industrial Application Scenarios


Chiral Building Block for Medicinal Chemistry

The ortho-chlorophenyl-nitroethyl-indole core is a privileged scaffold in cannabinoid receptor ligand design. The compound serves as a direct synthetic precursor or key intermediate for analogs of the CB1R allosteric modulator series (e.g., 2-phenyl-1H-indole-based modulators). The established asymmetric route [1] provides this chiral building block in high yield (97%), enabling medicinal chemists to access structure–activity relationship (SAR) libraries where the ortho-chlorine pharmacophore and the nitro group are essential for target engagement [2].

Benchmark Substrate for Asymmetric Catalysis

Because the 2-chlorophenyl substituent provides a distinct and quantifiable ee outcome (72% ee with Zn(II)-bisoxazoline), this compound is a valuable benchmark substrate for testing new chiral catalysts or reaction conditions. A researcher optimizing a novel ligand system can directly compare enantioselectivities against the published baseline of 72% ee [1], and the compound's high specific rotation facilitates rapid initial screening without chiral HPLC.

Reference Standard for Reaction Optimization

The compound's formation via 1,4-conjugate addition of indole to 2-chloro-β-nitrostyrene, whether catalyzed by biocatalysts (baker's yeast) or alternative Lewis acids, makes it a useful substrate for benchmarking new catalytic systems. The 97% yield achieved with Zn(II)-bisoxazoline [1] sets a high performance benchmark against which new methodologies can be compared across dimensions of yield and selectivity.

Intermediate for Heterocycle Rearrangement

3-(2-Nitroethyl)-1H-indoles, including the 2-chlorophenyl derivative, are established precursors for conversion into 2-(1H-indol-2-yl)acetonitriles via acid-promoted nitro-to-nitrile rearrangement [2]. This transformation unlocks access to indole-2-acetic acid derivatives—a pharmacologically important class—where the 2-chlorophenyl group remains intact through the rearrangement, providing a straightforward path to analogs that retain the ortho-chlorophenyl substitution.

Application
Selection Property
Validation Focus
Chiral Building Block
Ortho-chlorophenyl indole scaffold with asymmetric route efficiency
Enantiopurity verification and SAR library integrity
Benchmark Substrate
Ortho-chloro substitution for enantioselectivity benchmarking
Enantioselectivity comparison against reported baseline
Reaction Optimization
Friedel–Crafts alkylation yield benchmark
Yield and selectivity benchmarking under varied catalytic conditions
Heterocycle Rearrangement
Nitro-to-nitrile rearrangement precursor
Ortho-chlorophenyl retention during heterocycle conversion
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